molecular formula C23H15F3N2O4S B2424692 [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 894339-97-0

[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B2424692
CAS No.: 894339-97-0
M. Wt: 472.44
InChI Key: UOVTXCCETDKDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyano group, and a trifluoromethyl group

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O4S/c1-31-19-12-14(8-9-18(19)32-22(30)20-7-4-10-33-20)11-15(13-27)21(29)28-17-6-3-2-5-16(17)23(24,25)26/h2-12H,1H3,(H,28,29)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVTXCCETDKDTM-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of a thiophene-2-carboxylate derivative with a methoxyphenyl compound under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly interesting due to its influence on biological activity.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is investigated for its use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate: This compound is unique due to its specific functional groups and their arrangement.

    Thiophene derivatives: Other thiophene derivatives may share similar properties but differ in their functional groups and biological activities.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups are often compared for their biological and chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a cyano group, and a trifluoromethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound [4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate, with CAS number 1057912-57-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₉H₁₇F₃N₄O₃S
Molecular Weight: 426.42 g/mol
IUPAC Name: 4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl thiophene-2-carboxylate

The compound features a thiophene ring and a cyano group which are crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity: Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation.
  • Enzyme Inhibition: The presence of the cyano and methoxy groups suggests potential inhibition of enzymes such as tyrosinase, which is involved in melanin production.
  • Antimicrobial Properties: Preliminary tests indicate that this compound may possess antimicrobial effects against various pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding: The cyano group can participate in hydrogen bonding or electrostatic interactions with enzyme active sites.
  • Signal Transduction Modulation: The compound may interfere with key signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Antitumor Efficacy:
    A study evaluated the efficacy of structurally related compounds in inhibiting the growth of cancer cell lines. The results indicated that compounds with similar functional groups effectively reduced cell viability by inducing apoptosis through mitochondrial pathways.
CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest
Target CompoundA54918Mitochondrial pathway activation
  • Tyrosinase Inhibition:
    Another study focused on the inhibition of tyrosinase activity, a key enzyme in melanin biosynthesis. The target compound demonstrated significant inhibitory effects at concentrations as low as 10 μM.
Concentration (μM)% Inhibition
525
1050
2075

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves a multi-step protocol:

  • Step 1 : Condensation of a cyanoacrylamide intermediate with a thiophene-2-carboxylate precursor under anhydrous conditions.
  • Step 2 : Introduction of the 2-(trifluoromethyl)anilino group via nucleophilic substitution or amide coupling. Critical conditions include temperature control (50–80°C), use of polar aprotic solvents (e.g., DMF), and exclusion of moisture. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and stereochemistry?

  • 1H/13C NMR : Resolves proton environments (e.g., methoxy, cyano, and trifluoromethyl groups) and carbon backbone.
  • X-ray crystallography : Confirms the Z-configuration of the α,β-unsaturated carbonyl system and spatial arrangement of substituents.
  • FT-IR : Validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]+ ion) .

Q. What are the common chemical reactions and optimal conditions for functionalizing this compound?

  • Ester hydrolysis : Use NaOH in aqueous ethanol (70°C, 6 hours) to yield the carboxylic acid derivative.
  • Michael addition : React with nucleophiles (e.g., thiols) in THF at 25°C with catalytic triethylamine.
  • Oxidation : Convert the thiophene ring to a sulfone using mCPBA in dichloromethane (0°C to RT, 2 hours) .

Advanced Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural characterization?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state. Strategies include:

  • Variable-temperature NMR : Identify conformational changes or equilibria.
  • DFT calculations : Model predicted NMR shifts for comparison.
  • Alternative crystallization solvents : Test for polymorphism .

Q. What strategies optimize reaction yields in derivatives with steric hindrance from the trifluoromethyl group?

  • Microwave-assisted synthesis : Enhance reaction rates (e.g., 100°C, 30 minutes).
  • Bulky ligands/bases : Use DBU or XPhos to mitigate steric effects in cross-coupling reactions.
  • Solvent screening : Prioritize high-boiling solvents (e.g., DMSO) for improved solubility .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in palladium-catalyzed couplings?

The CF3 group reduces electron density on the aromatic ring, necessitating:

  • Stronger catalysts : Pd(OAc)2 with SPhos or RuPhos ligands.
  • Elevated temperatures : 100–120°C for Suzuki-Miyaura couplings.
  • 19F NMR monitoring : Track reaction progress and byproduct formation .

Q. What experimental safeguards prevent artifacts in biological assays due to compound degradation?

  • Stability assays : Conduct HPLC analysis at 0, 24, and 48 hours under assay conditions.
  • Low-temperature storage : Store aliquots at -80°C under argon.
  • Control experiments : Include degradation controls (e.g., heat-treated samples) in activity studies .

Q. How can computational methods predict binding modes with biological targets, and what validation is required?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM).
  • Validation : Compare with mutagenesis data (e.g., alanine scanning) and surface plasmon resonance (SPR) kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.